REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1.C([Li])CCC>C1COCC1>[C:3]([C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)#[CH:2]
|
Name
|
|
Quantity
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1.47 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC1=CC2=C(OCO2)C=C1)Br
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 mL
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reaction was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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CUSTOM
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Details
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quenched with saturated NH4Cl
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Type
|
CUSTOM
|
Details
|
THF was removed
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Type
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EXTRACTION
|
Details
|
The aqueous was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with DCM/hexane (5 to 10%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC2=C(OCO2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |